An In-depth Technical Guide to 4-Benzyloxy-3-chlorophenylboronic Acid (CAS 845551-44-2) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Benzyloxy-3-chlorophenylboronic Acid (CAS 845551-44-2) for Researchers and Drug Development Professionals
An authoritative resource on the properties, synthesis, and applications of 4-Benzyloxy-3-chlorophenylboronic acid, a key building block in modern medicinal chemistry.
Introduction
4-Benzyloxy-3-chlorophenylboronic acid is a substituted arylboronic acid that has emerged as a valuable reagent in organic synthesis, particularly in the realm of drug discovery and development.[1] Its unique structural features, including the presence of a benzyloxy group and a chlorine atom on the phenyl ring, impart specific reactivity and properties that make it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of 4-Benzyloxy-3-chlorophenylboronic acid, including its chemical and physical properties, detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, and its application in the synthesis of bioactive molecules, with a focus on kinase and proteasome inhibitors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Benzyloxy-3-chlorophenylboronic acid is essential for its proper handling, storage, and application in chemical reactions. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 845551-44-2 | [1] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |
| Molecular Weight | 262.50 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 188-193 °C | |
| Purity | ≥98% (typically analyzed by HPLC) | [1] |
| Synonyms | 4-Benzyloxy-3-chlorobenzeneboronic acid | [1] |
| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF. | |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 4-Benzyloxy-3-chlorophenylboronic acid lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common scaffolds in many pharmaceutical agents.[2]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:
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Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.
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Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.
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Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.
The benzyloxy and chloro substituents on the phenylboronic acid ring can influence the electronic properties and reactivity of the molecule in these steps, offering opportunities for selective synthesis.
General Experimental Protocol for Suzuki-Miyaura Coupling
While specific reaction conditions can vary depending on the substrates, the following provides a general and adaptable protocol for a Suzuki-Miyaura coupling reaction using 4-Benzyloxy-3-chlorophenylboronic acid.
Materials:
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4-Benzyloxy-3-chlorophenylboronic acid
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware and stirring equipment
Procedure:
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To a reaction flask, add the aryl halide (1.0 eq), 4-Benzyloxy-3-chlorophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
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The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
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Add the degassed solvent(s) to the flask.
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Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
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The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).
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Upon completion, the reaction is cooled to room temperature.
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The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.
Application in the Synthesis of Bioactive Molecules
The utility of 4-Benzyloxy-3-chlorophenylboronic acid is highlighted by its incorporation into the synthesis of molecules with significant biological activity. Its structure serves as a key building block for creating compounds that can interact with specific biological targets, such as protein kinases and the proteasome, which are implicated in diseases like cancer.[1]
Role in the Development of Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[3] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The synthesis of kinase inhibitors often involves the construction of complex heterocyclic scaffolds, and the Suzuki-Miyaura coupling is a key tool in this process. 4-Benzyloxy-3-chlorophenylboronic acid can be used to introduce a substituted phenyl ring into these scaffolds, which can be crucial for binding to the kinase active site and achieving high potency and selectivity.
Contribution to the Synthesis of Proteasome Inhibitors
The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell.[4] Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins in cancer cells, making it an effective anti-cancer strategy.[5] Boronic acids themselves are a known class of proteasome inhibitors, with the boronic acid moiety directly interacting with the active site of the proteasome.[6][7] Furthermore, 4-Benzyloxy-3-chlorophenylboronic acid can be used as a building block to synthesize more complex, non-boronic acid-based proteasome inhibitors, where the substituted phenyl ring contributes to the overall binding affinity and specificity of the molecule.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the practical application and biological relevance of compounds derived from 4-Benzyloxy-3-chlorophenylboronic acid, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Safety and Handling
4-Benzyloxy-3-chlorophenylboronic acid is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust. Use only in a well-ventilated area.
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First Aid:
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If on skin: Wash with plenty of water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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-
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
4-Benzyloxy-3-chlorophenylboronic acid (CAS 845551-44-2) is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures found in many biologically active compounds. For researchers and professionals in drug discovery, a thorough understanding of its properties and applications is crucial for the design and synthesis of novel therapeutic agents, especially in the areas of oncology and inflammation. The continued exploration of this and similar reagents will undoubtedly contribute to the advancement of pharmaceutical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of proteasome inhibitors as research tools and cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel proteasome inhibitors to overcome bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
